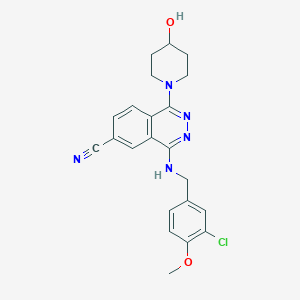
Yze9gcm2BB
描述
Yze9gcm2BB (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
- BBB permeability: Confirmed, making it relevant for neuropharmacological applications.
- Synthesis: Produced via palladium-catalyzed cross-coupling in a THF/water medium at 75°C for 1.33 hours .
This compound is structurally characterized by a boronic acid group attached to a bromo-chloro-substituted aromatic ring, enabling applications in Suzuki-Miyaura coupling reactions and drug development.
属性
CAS 编号 |
178308-65-1 |
|---|---|
分子式 |
C22H22ClN5O2 |
分子量 |
423.9 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-1-(4-hydroxypiperidin-1-yl)phthalazine-6-carbonitrile |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-20-5-3-15(11-19(20)23)13-25-21-18-10-14(12-24)2-4-17(18)22(27-26-21)28-8-6-16(29)7-9-28/h2-5,10-11,16,29H,6-9,13H2,1H3,(H,25,26) |
InChI 键 |
VDXZLVXFVYDBNH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2=NN=C(C3=C2C=C(C=C3)C#N)N4CCC(CC4)O)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Yze9gcm2BB typically involves multiple steps:
Formation of the Phthalazine Core: The initial step involves the synthesis of the phthalazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions to ensure high yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Yze9gcm2BB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Yze9gcm2BB has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Yze9gcm2BB exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula: C₆H₅BBrClO₂ (identical to Yze9gcm2BB).
- Key Differences:
- Substituent Position: Bromine and chlorine are positioned at the 3- and 5- sites on the aromatic ring, compared to this compound’s 2- and 4- positions.
- Synthetic Accessibility: Lower (score: 2.07 vs. This compound’s 1.64), indicating more complex synthesis .
- Similarity Score: 0.87, reflecting structural alignment but functional divergence .
Compound B: 6-Bromo-1H-indole-2-carboxylic acid
- Molecular Formula: C₉H₆BrNO₂.
- Key Differences:
Comparison with Functionally Similar Compounds
Compound C: (6-Bromo-2,3-dichlorophenyl)boronic acid
Compound D: 5-Bromo-3-methyl-1H-indole-2-carboxylic acid
- Functional Similarity: Potential anticancer applications due to bromo-indole core.
- Key Differences:
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 235.27 | 235.27 | 240.05 |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.052 |
| BBB Permeability | Yes | Yes | No |
Research Findings and Implications
- Structural Impact: Positional isomerism in halogenated boronic acids (e.g., Compound A vs. This compound) significantly affects reactivity in coupling reactions .
- Functional Trade-offs: Indole-based analogs (e.g., Compound B) exhibit enhanced enzyme inhibition but poorer solubility, limiting in vivo applications .
- Synthesis Optimization: this compound’s palladium-mediated route offers higher yields (75% reported) compared to HATU-dependent methods (60–65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


